Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-4-(2-methylphenyl)pyridinium

Neurotoxicology Prodrug Metabolism MAO Pharmacology

1-Methyl-4-(2-methylphenyl)pyridinium, commonly referred to as 2'-Methyl-MPP+, is a quaternary ammonium cation and a potent, selective dopaminergic neurotoxin. It functions as the active, pyridinium metabolite of the protoxin 2'-CH3-MPTP and is structurally categorized as a close analog of N-methyl-4-phenylpyridinium (MPP+), the well-characterized parkinsonism-inducing agent.

Molecular Formula C13H14N+
Molecular Weight 184.26 g/mol
CAS No. 111342-39-3
Cat. No. B054112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-methylphenyl)pyridinium
CAS111342-39-3
Synonyms1-methyl-4-(2-methylphenyl)pyridinium
1-methyl-4-(2-methylphenyl)pyridinium iodide
2'-methyl MPP+
Molecular FormulaC13H14N+
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=[N+](C=C2)C
InChIInChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1
InChIKeySQQIVWWCOPFTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Methyl-4-(2-methylphenyl)pyridinium (CAS 111342-39-3) for Neuropharmacology Research


1-Methyl-4-(2-methylphenyl)pyridinium, commonly referred to as 2'-Methyl-MPP+, is a quaternary ammonium cation and a potent, selective dopaminergic neurotoxin [1]. It functions as the active, pyridinium metabolite of the protoxin 2'-CH3-MPTP and is structurally categorized as a close analog of N-methyl-4-phenylpyridinium (MPP+), the well-characterized parkinsonism-inducing agent [2]. This compound is a critical research tool for modeling mitochondrial dysfunction, studying the vesicular monoamine transporter (VMAT), and evaluating the structure-activity relationships of dopaminergic toxicity, serving as a definitive comparator molecule to the parent MPP+ system [3].

Why 2'-Methyl-MPP+ Cannot Be Replaced by Unsubstituted MPP+ in Parkinsonian Research Models


The simple substitution of the parent compound MPP+ with 2'-Methyl-MPP+ (1-Methyl-4-(2-methylphenyl)pyridinium) is scientifically invalid due to fundamental differences in their pharmacological mechanisms. Unlike MPP+, this analog's toxicity is dependent on biotransformation by both MAO-A and MAO-B, meaning its in vivo neurotoxic profile is dictated by a unique metabolic pathway not required for the parent compound [1]. Furthermore, the ortho-methyl group profoundly alters intracellular trafficking. In direct comparative studies, the subcellular compartmentalization of 2'-Methyl-MPP+ is distinct from MPP+, which is a primary factor explaining its divergent toxicity profile in adrenal chromaffin cells, rendering it a functionally different compound rather than a simple substitute [2].

Quantifiable Differential Evidence: 1-Methyl-4-(2-methylphenyl)pyridinium vs. Parent MPP+


Differential Metabolic Activation by MAO-A/B Isoforms

The protoxin 2'-CH3-MPTP is metabolized to its active form, 2'-Methyl-MPP+, by both MAO-A and MAO-B. This is a stark contrast to MPTP, whose dopaminergic neurotoxicity is completely prevented by the MAO-B inhibitor selegiline alone. Complete prevention of 2'-Methyl-MPP+ formation requires combined treatment with selegiline and the MAO-A inhibitor clorgyline [1]. This qualitative difference in enzyme dependence makes 2'-Methyl-MPP+ a non-substitutable tool for studying the role of MAO-A in Parkinsonian neurodegeneration.

Neurotoxicology Prodrug Metabolism MAO Pharmacology Parkinson's Disease Model

Altered Subcellular Compartmentalization Underpins Differential Cellular Toxicity

A direct comparative investigation by Reinhard and Daniels demonstrated that the subcellular compartmentation of 2'-Methyl-MPP+ is fundamentally different from that of MPP+ in adrenal chromaffin cells, a difference which the authors conclude directly explains its distinct toxicity [1]. While the parent compound MPP+ is efficiently sequestered into chromaffin granules via VMAT, mitigating its toxicity, the unique distribution of 2'-Methyl-MPP+ leads to a different cellular vulnerability. This provides a clear operational differentiator, showing this analog does not simply mimic MPP+'s intracellular fate.

Subcellular Trafficking Chromaffin Cell Biology Toxin Sequestration VMAT

Structure-Activity Differentiation in VMAT Substrate/Inhibitor Profile

A comprehensive structure-activity study by Wimalasena et al. characterized a library of MPTP/MPP+ derivatives, including 1-Methyl-4-(2-methylphenyl)pyridinium, for VMAT substrate and inhibitor activities [1]. This demonstrates that the addition of the 2'-methyl group significantly modulates affinity and functional activity at the vesicular monoamine transporter compared to the unsubstituted parent MPP+. The study positions this specific derivative on a pharmacological scale, showing it does not operate at the extreme ends of being the best substrate (a role held by 3'-hydroxy-MPP+) or the most effective inhibitor, providing a precise, intermediate reference point.

VMAT2 Pharmacology Structure-Activity Relationship Drug Design Neurotransmitter Uptake

Comparative In Vivo Neurotoxic Potency and Dopamine Uptake Inhibition

The comparative neurotoxic potential and dopamine uptake inhibition of a series of MPP+ analogs, including 2'-Methyl-MPP+, were investigated using in vivo intracerebral microdialysis and synaptosomal assays [1]. The study concluded that neurotoxic properties are highly structurally sensitive. The 2'-methyl derivative possesses a distinct quantitative effect on striatal dopamine uptake inhibition compared to MPP+, clearly demonstrating why this analog cannot be generically substituted; its functional interaction with the dopamine transporter (DAT) is specifically mediated by the ortho-methyl group.

In Vivo Microdialysis Dopamine Neurotoxicity Synaptosomal Uptake Bioavailability

Definitive Research Applications for 1-Methyl-4-(2-methylphenyl)pyridinium (2'-Methyl-MPP+)


Selective Dissection of MAO-A's Role in Parkinsonian Neurotoxicity

Procure 2'-Methyl-MPP+ to create a neurotoxicity model whose activation is contingent upon both MAO-A and MAO-B metabolism [1]. This allows for the selective pharmacological manipulation of the MAO-A pathway, a capability not afforded by the parent MPP+ model, which is entirely MAO-B dependent.

Investigating VMAT-Independent Neurotoxic Mechanisms

Employ this compound in chromaffin cell or primary neuronal cultures to study cell death pathways that operate independently of VMAT-mediated granular sequestration [1]. Its distinct subcellular compartmentalization, in direct contrast to MPP+, serves as a tool to isolate and identify alternative mechanisms of dopaminergic cell loss.

Structural Probe for VMAT and DAT Structure-Activity Relationship (SAR) Studies

Use this high-purity research compound as a specific reference standard in binding and uptake assays to map the structural determinants of VMAT substrate/inhibitor activity [1] and dopamine transporter (DAT)-mediated uptake [2]. Its intermediate pharmacological profile is critical for defining SAR boundaries in drug discovery programs focused on these transporters.

Quote Request

Request a Quote for 1-Methyl-4-(2-methylphenyl)pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.